Sensory Differentiation: Spicy vs. Fruity/Green Aroma Profiles Among Tiglate Esters
1-Ethylhexyl tiglate is characterized by a distinctive 'spicy' aroma, specifically described as 'spicy dried fruit peppery' . This profile is in contrast to other commercially significant tiglate esters. For example, hexyl tiglate is characterized by a 'fresh, green, fruity odor' [1], while geranyl tiglate has a 'floral' profile [2]. This divergence in primary odor character demonstrates that the alkyl chain of the esterifying alcohol directly influences the sensory output, making these compounds non-interchangeable for flavor and fragrance applications.
| Evidence Dimension | Primary Aroma/Odor Characteristic |
|---|---|
| Target Compound Data | Spicy, dried fruit, peppery |
| Comparator Or Baseline | Hexyl tiglate: Fresh, green, fruity; Geranyl tiglate: Floral |
| Quantified Difference | Qualitative differentiation from fruity/green/floral to spicy/peppery |
| Conditions | Organoleptic assessment of pure compound as reported in vendor and industry database documentation. |
Why This Matters
For formulators, the unique 'spicy' character of 1-ethylhexyl tiglate dictates its use in specific savory or dried fruit profiles, making generic substitution from other tiglates impossible.
- [1] Bedoukian Research. (n.d.). HEXYL TIGLATE. Bedoukian Fragrance Ingredient Catalog. View Source
- [2] FEMA. (n.d.). 4044 GERANYL TIGLATE. FEMA Flavor Ingredient Library. View Source
